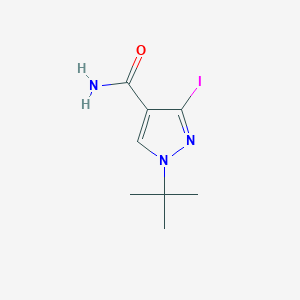
1-(tert-Butyl)-3-iodo-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl)-3-iodo-1H-pyrazole-4-carboxamide is an organic compound that features a pyrazole ring substituted with a tert-butyl group, an iodine atom, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of tert-butyl alcohol and iodine in the presence of a base to achieve the desired substitution . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(tert-Butyl)-3-iodo-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Coupling Reactions: The iodine atom can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and ligands are commonly used in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce various substituted pyrazoles .
Applications De Recherche Scientifique
1-(tert-Butyl)-3-iodo-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can be employed in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 1-(tert-Butyl)-3-iodo-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tert-butyl and iodine substituents can influence the binding affinity and specificity of the compound . The exact pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
- 1-(tert-Butyl)-3-chloro-1H-pyrazole-4-carboxamide
- 1-(tert-Butyl)-3-bromo-1H-pyrazole-4-carboxamide
- 1-(tert-Butyl)-3-fluoro-1H-pyrazole-4-carboxamide
Comparison: Compared to its halogenated analogs, 1-(tert-Butyl)-3-iodo-1H-pyrazole-4-carboxamide exhibits unique reactivity due to the larger atomic radius and lower electronegativity of iodine. This can result in different reaction kinetics and product distributions in chemical reactions . Additionally, the iodine substituent can enhance the compound’s ability to participate in cross-coupling reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H12IN3O |
|---|---|
Poids moléculaire |
293.10 g/mol |
Nom IUPAC |
1-tert-butyl-3-iodopyrazole-4-carboxamide |
InChI |
InChI=1S/C8H12IN3O/c1-8(2,3)12-4-5(7(10)13)6(9)11-12/h4H,1-3H3,(H2,10,13) |
Clé InChI |
GTEFCVXSUOJIBU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C=C(C(=N1)I)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


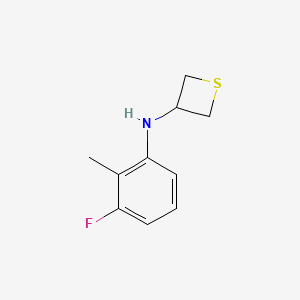
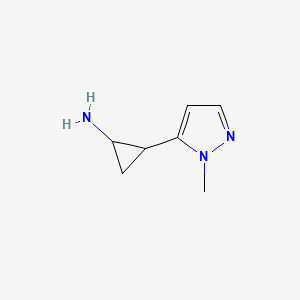
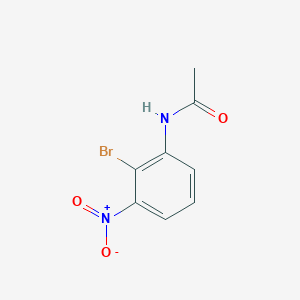
![2-(5-Azaspiro[2.3]hexan-5-yl)ethan-1-amine](/img/structure/B12990967.png)
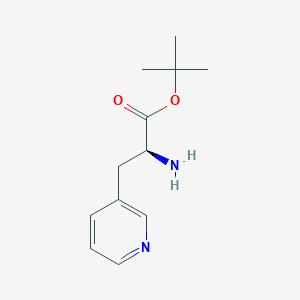
![6-Oxooctahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B12990981.png)
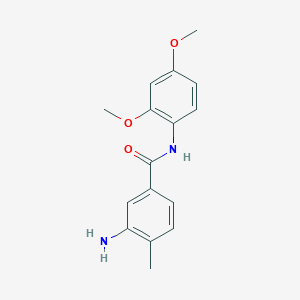
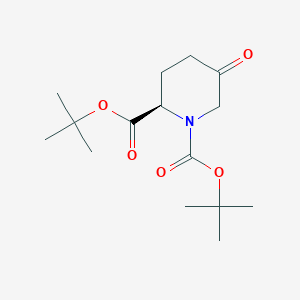
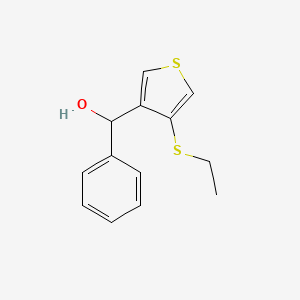

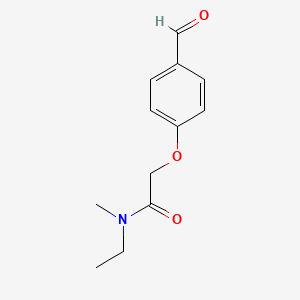
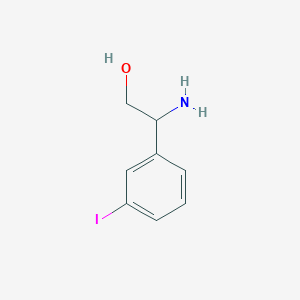
![tert-Butyl octahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate](/img/structure/B12991020.png)
![(S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one](/img/structure/B12991037.png)
